Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanedioic acid, featuring two ethoxy and formyl-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester typically involves the esterification of butanedioic acid with 2-ethoxy-4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Butanedioic acid, bis(2-carboxy-4-formylphenyl) ester.
Reduction: Butanedioic acid, bis(2-ethoxy-4-hydroxyphenyl) ester.
Substitution: Butanedioic acid, bis(2-substituted-4-formylphenyl) ester.
Scientific Research Applications
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its ester functionality.
Mechanism of Action
The mechanism of action of butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is largely dependent on its reactive formyl and ester groups. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate. The formyl groups can form Schiff bases with amines, while the ester groups can undergo hydrolysis to release butanedioic acid and the corresponding phenol.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, bis(2-methoxy-4-formylphenyl) ester
- Butanedioic acid, bis(2-ethoxy-4-hydroxyphenyl) ester
- Butanedioic acid, bis(2-ethoxy-4-carboxyphenyl) ester
Uniqueness
Butanedioic acid, bis(2-ethoxy-4-formylphenyl) ester is unique due to the presence of both ethoxy and formyl groups on the phenyl rings. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
881994-37-2 |
---|---|
Molecular Formula |
C22H22O8 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
bis(2-ethoxy-4-formylphenyl) butanedioate |
InChI |
InChI=1S/C22H22O8/c1-3-27-19-11-15(13-23)5-7-17(19)29-21(25)9-10-22(26)30-18-8-6-16(14-24)12-20(18)28-4-2/h5-8,11-14H,3-4,9-10H2,1-2H3 |
InChI Key |
GTDHHIQBJQKFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)CCC(=O)OC2=C(C=C(C=C2)C=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.